molecular formula C17H12BrNO4 B15107218 7-bromo-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15107218
M. Wt: 374.2 g/mol
InChI Key: IKIIEHCWHFEKSU-UHFFFAOYSA-N
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Description

7-bromo-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 4H-chromene-2-carboxamide, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 7th position.

    Amidation: The final step involves the formation of the amide bond between the chromene core and the 4-methoxyphenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Hydroxychromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-4H-chromene-2-carboxamide
  • N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
  • 7-bromo-4-oxo-4H-chromene-2-carboxamide

Uniqueness

7-bromo-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the bromine atom and the methoxyphenyl group, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C17H12BrNO4

Molecular Weight

374.2 g/mol

IUPAC Name

7-bromo-N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H12BrNO4/c1-22-12-5-3-11(4-6-12)19-17(21)16-9-14(20)13-7-2-10(18)8-15(13)23-16/h2-9H,1H3,(H,19,21)

InChI Key

IKIIEHCWHFEKSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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